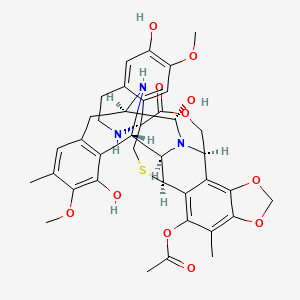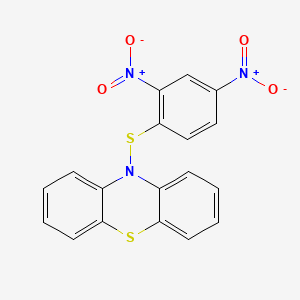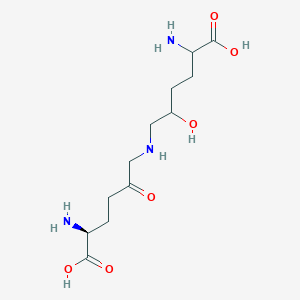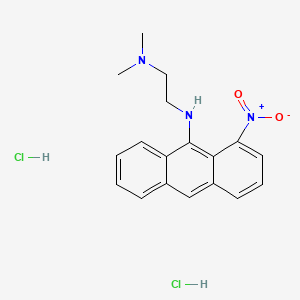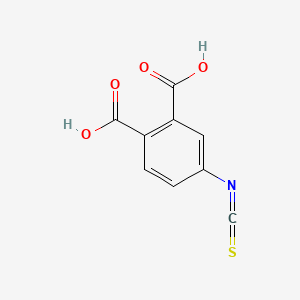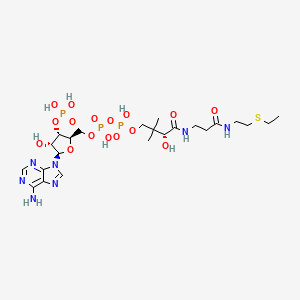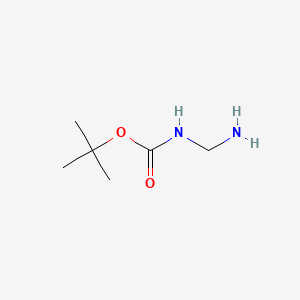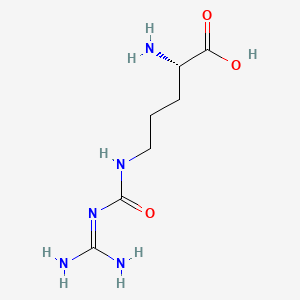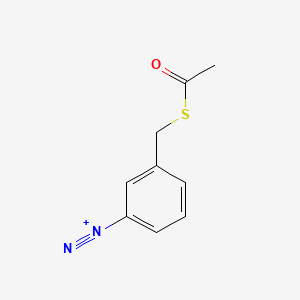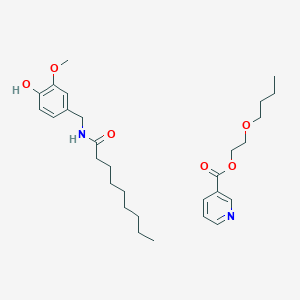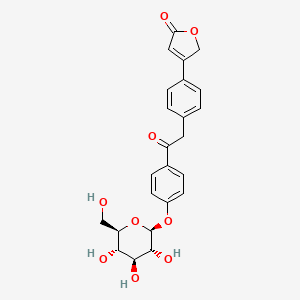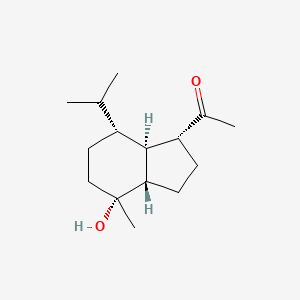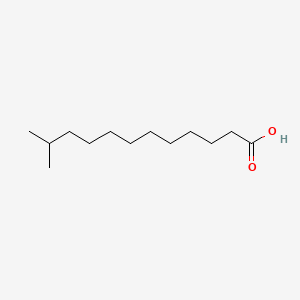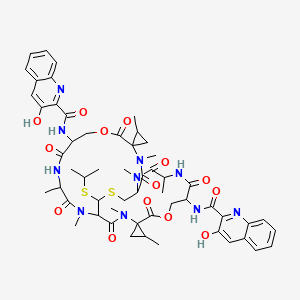
Antineoplastic-630680
概要
説明
Antineoplastic-630680 is a natural product derived from the bacterium Streptomyces. It is known for its potent antineoplastic activity, which means it is effective in inhibiting the growth and spread of cancer cells . This compound has garnered significant attention in the field of oncology due to its potential to be used in multiagent treatment regimens for various malignancies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antineoplastic-630680 involves the cultivation of Streptomyces species under specific conditions that promote the production of this compound. The process typically includes the following steps:
Cultivation: Streptomyces is cultured in a nutrient-rich medium.
Fermentation: The culture is allowed to ferment, during which this compound is produced.
Extraction: The compound is extracted from the fermentation broth using organic solvents.
Purification: The extracted compound is purified using chromatographic techniques to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The fermentation process is optimized to maximize yield, and advanced purification techniques are employed to ensure the compound meets pharmaceutical-grade standards.
化学反応の分析
Types of Reactions
Antineoplastic-630680 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated products .
科学的研究の応用
Antineoplastic-630680 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of antineoplastic agents.
Biology: It is used to investigate the cellular pathways involved in cancer cell proliferation and apoptosis.
Medicine: It is being explored as a potential therapeutic agent for various types of cancer, including lung, liver, and breast cancer.
Industry: It is used in the development of new antineoplastic drugs and formulations.
作用機序
Antineoplastic-630680 exerts its effects by targeting specific molecular pathways involved in cancer cell growth and survival. It primarily acts by inhibiting the synthesis of deoxyribonucleic acid and ribonucleic acid, thereby preventing cell division and inducing apoptosis . The compound also interferes with the function of certain enzymes and proteins that are crucial for cancer cell survival .
類似化合物との比較
Similar Compounds
Azacitidine: A nucleoside analogue that inhibits deoxyribonucleic acid methyltransferase.
Capecitabine: A prodrug of fluorouracil used in the treatment of breast and colorectal cancer.
Cytarabine: A deoxyribonucleic acid polymerase inhibitor used in the treatment of leukemia.
Uniqueness
Antineoplastic-630680 is unique due to its natural origin and its ability to target multiple pathways involved in cancer cell proliferation and survival. Unlike synthetic compounds, it has a complex structure that allows for diverse interactions with cellular targets .
特性
InChI |
InChI=1S/C55H66N10O14S2/c1-26(2)81-51-42-50(75)65(10)55(22-28(55)4)53(77)79-24-35(60-45(70)40-38(66)19-31-15-11-13-17-33(31)58-40)43(68)56-29(5)47(72)62(7)37(25-80-51)49(74)64(9)54(21-27(54)3)52(76)78-23-36(44(69)57-30(6)48(73)63(42)8)61-46(71)41-39(67)20-32-16-12-14-18-34(32)59-41/h11-20,26-30,35-37,42,51,66-67H,21-25H2,1-10H3,(H,56,68)(H,57,69)(H,60,70)(H,61,71) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMUZLQWDPUHND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC12C(=O)OCC(C(=O)NC(C(=O)N(C3C(SCC(C(=O)N2C)N(C(=O)C(NC(=O)C(COC(=O)C4(CC4C)N(C3=O)C)NC(=O)C5=NC6=CC=CC=C6C=C5O)C)C)SC(C)C)C)C)NC(=O)C7=NC8=CC=CC=C8C=C7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H66N10O14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1155.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120832-02-2 | |
| Record name | UK 65662 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120832022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


